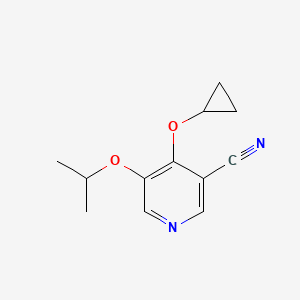
4-Cyclopropoxy-5-isopropoxynicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-5-isopropoxynicotinonitrile is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . This compound is known for its unique structure, which includes both cyclopropoxy and isopropoxy groups attached to a nicotinonitrile core. It is primarily used in research and development settings.
Méthodes De Préparation
The synthesis of 4-Cyclopropoxy-5-isopropoxynicotinonitrile involves several steps. One common synthetic route includes the reaction of 4-cyclopropoxy-5-bromonicotinonitrile with isopropyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction typically proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the isopropoxy group. Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Analyse Des Réactions Chimiques
4-Cyclopropoxy-5-isopropoxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Applications De Recherche Scientifique
4-Cyclopropoxy-5-isopropoxynicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-5-isopropoxynicotinonitrile involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-5-isopropoxynicotinonitrile can be compared with other similar compounds, such as:
- 4-Cyclopropoxy-5-methoxynicotinonitrile
- 4-Cyclopropoxy-5-ethoxynicotinonitrile
- 4-Cyclopropoxy-5-propoxynicotinonitrile
These compounds share similar structural features but differ in the nature of the alkoxy groups attached to the nicotinonitrile core. The unique combination of cyclopropoxy and isopropoxy groups in this compound gives it distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
4-cyclopropyloxy-5-propan-2-yloxypyridine-3-carbonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)15-11-7-14-6-9(5-13)12(11)16-10-3-4-10/h6-8,10H,3-4H2,1-2H3 |
Clé InChI |
LWELULUETHPPAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C(=CN=C1)C#N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


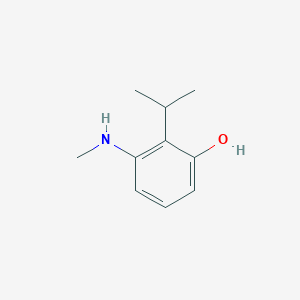
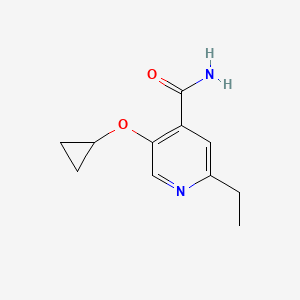
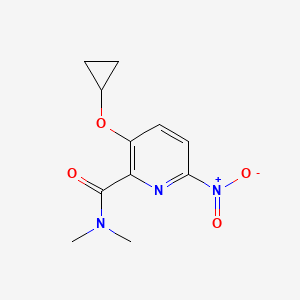
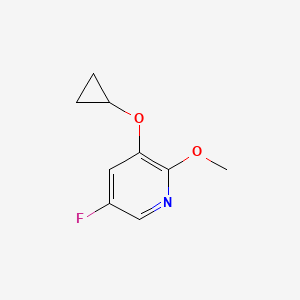
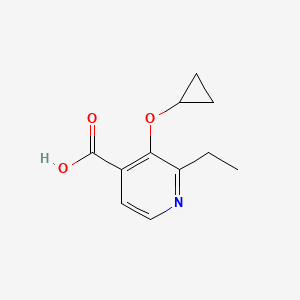
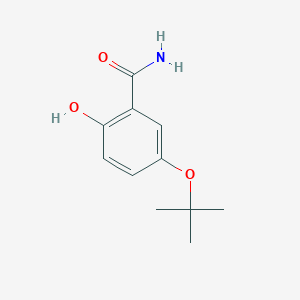

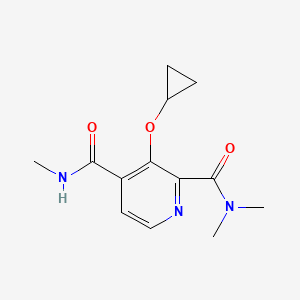
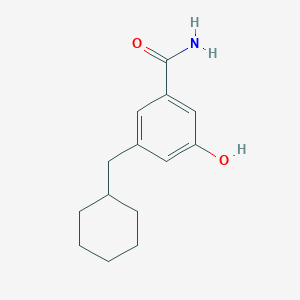
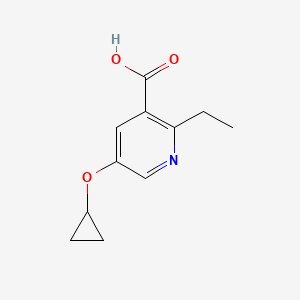

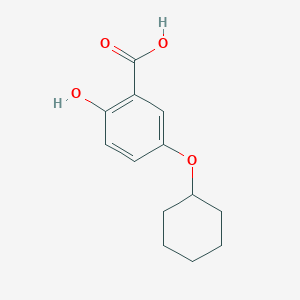
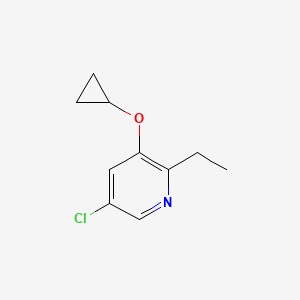
![[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine](/img/structure/B14834518.png)
